molecular formula C40H72N2O2 B14655423 1,4-Benzenedicarboxamide, N,N'-dihexadecyl- CAS No. 52030-76-9

1,4-Benzenedicarboxamide, N,N'-dihexadecyl-

Cat. No.: B14655423
CAS No.: 52030-76-9
M. Wt: 613.0 g/mol
InChI Key: LYJLWMZGJKNRPN-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is a synthetic organic compound known for its unique chemical properties and applications. It belongs to the class of benzenedicarboxamides, which are characterized by the presence of two amide groups attached to a benzene ring. This compound is particularly notable for its long alkyl chains, which impart distinct physical and chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- typically involves the reaction of terephthaloyl chloride with hexadecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Catalyst: None required

    Reaction Time: Several hours to ensure complete conversion

The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxamide, N,N’-dihexadecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Terephthalic acid derivatives.

    Reduction: Hexadecylamine derivatives.

    Substitution: Nitro or halogenated benzenedicarboxamides.

Scientific Research Applications

1,4-Benzenedicarboxamide, N,N’-dihexadecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers and enhancing the permeability of cell membranes. The compound can also form micelles and vesicles, which are useful in drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-
  • 1,4-Benzenedicarboxamide, N,N’-bis(2,4-dinitrophenyl)-
  • Terephthalamide

Uniqueness

1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is unique due to its long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring the formation of micelles or vesicles, such as in drug delivery systems. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other benzenedicarboxamides, which may lack such versatility.

Properties

CAS No.

52030-76-9

Molecular Formula

C40H72N2O2

Molecular Weight

613.0 g/mol

IUPAC Name

1-N,4-N-dihexadecylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C40H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-41-39(43)37-31-33-38(34-32-37)40(44)42-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3,(H,41,43)(H,42,44)

InChI Key

LYJLWMZGJKNRPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCCCCCCCCCCC

Origin of Product

United States

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